2-amino-8-bromo-9-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphorin-6-yl)-3H-purin-6-one

Catalog No.
S12552718
CAS No.
M.F
C10H11BrN5O7P
M. Wt
424.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-amino-8-bromo-9-(2,7-dihydroxy-2-oxo-4a,6,7,7a-t...

Product Name

2-amino-8-bromo-9-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphorin-6-yl)-3H-purin-6-one

IUPAC Name

2-amino-8-bromo-9-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-1H-purin-6-one

Molecular Formula

C10H11BrN5O7P

Molecular Weight

424.10 g/mol

InChI

InChI=1S/C10H11BrN5O7P/c11-9-13-3-6(14-10(12)15-7(3)18)16(9)8-4(17)5-2(22-8)1-21-24(19,20)23-5/h2,4-5,8,17H,1H2,(H,19,20)(H3,12,14,15,18)

InChI Key

YUFCOOWNNHGGOD-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O)OP(=O)(O1)O

2-amino-8-bromo-9-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphorin-6-yl)-3H-purin-6-one is a 3',5'-cyclic purine nucleotide.

2-amino-8-bromo-9-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphorin-6-yl)-3H-purin-6-one is a complex organic compound belonging to the purine family. Its structure features a purine base modified with a bromo substituent and a phosphorin moiety, which contributes to its unique chemical properties. The presence of multiple hydroxyl groups and a dioxaphosphorin ring enhances its potential for biological activity and interaction with various biomolecules.

Due to its functional groups:

  • Nucleophilic Substitution: The bromo group can undergo nucleophilic substitution reactions, making it reactive towards nucleophiles.
  • Phosphorylation Reactions: The phosphorin moiety may participate in phosphorylation reactions, potentially acting as a phosphate donor in biochemical pathways.
  • Hydrolysis: Hydrolysis of the dioxaphosphorin ring can occur under acidic or basic conditions, leading to the release of phosphoric acid derivatives.

Research indicates that compounds similar to 2-amino-8-bromo-9-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphorin-6-yl)-3H-purin-6-one exhibit various biological activities:

  • Antiviral Properties: Some derivatives have shown potential in inhibiting viral replication.
  • Antitumor Activity: Compounds with similar structures have been investigated for their ability to induce apoptosis in cancer cells.
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in nucleotide metabolism.

The synthesis of 2-amino-8-bromo-9-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphorin-6-yl)-3H-purin-6-one typically involves multi-step synthetic routes:

  • Bromination: Starting from a suitable purine derivative, bromination at the 8-position can be achieved using brominating agents such as N-bromosuccinimide.
  • Formation of the Dioxaphosphorin Ring: The phosphorin moiety can be synthesized through the reaction of a phosphorous compound with an appropriate furan derivative.
  • Hydroxylation: Introduction of hydroxyl groups can be performed using oxidation reactions involving oxidizing agents like hydrogen peroxide or potassium permanganate.

The unique structure and biological activity of 2-amino-8-bromo-9-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphorin-6-yl)-3H-purin-6-one make it valuable in various fields:

  • Pharmaceutical Development: Potential use in the development of antiviral and anticancer drugs.
  • Biochemical Research: As a tool for studying nucleotide metabolism and enzyme interactions.
  • Agricultural Chemistry: Possible applications in developing plant growth regulators or pesticides.

Studies investigating the interactions of this compound with biological macromolecules suggest:

  • Binding Affinity: High binding affinity to specific enzymes involved in nucleotide synthesis.
  • Inhibition Mechanisms: Competitive inhibition patterns observed in enzyme assays indicate that the compound may mimic natural substrates.
  • Molecular Docking Studies: Computational studies reveal favorable docking conformations with target proteins.

Similar Compounds

Several compounds share structural similarities with 2-amino-8-bromo-9-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphorin-6-yl)-3H-purin-6-one. These include:

  • 8-bromo-cGMP - A cyclic nucleotide involved in signaling pathways.
  • Adenosine derivatives - Such as 9-(β-D-ribofuranosyl)adenine which are crucial for cellular energy transfer.
  • Dihydropyrimidines - Compounds that exhibit similar biological activities and structural motifs.

Comparison Table

Compound NameStructure FeaturesBiological Activity
8-bromo-cGMPCyclic nucleotide with bromo substituentSignaling pathways
Adenosine derivativesPurine base with riboseEnergy transfer
DihydropyrimidinesSimilar heterocyclic structureAntitumor properties

The uniqueness of 2-amino-8-bromo-9-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphorin-6-yl)-3H-purin-6-one lies in its specific combination of bromination and phosphorin functionality which may enhance its reactivity and biological profile compared to these similar compounds.

XLogP3

-2.4

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

4

Exact Mass

422.95795 g/mol

Monoisotopic Mass

422.95795 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-09-2024

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